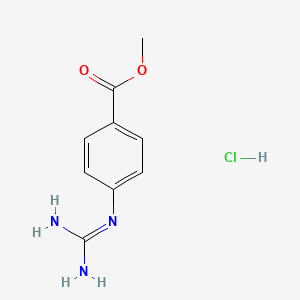

methyl 4-carbamimidamidobenzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-carbamimidamidobenzoate hydrochloride is a chemical compound with the CAS Number: 112677-03-9 . It has a molecular weight of 229.67 . The compound is in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-guanidinobenzoate hydrochloride . The InChI code for the compound is 1S/C9H11N3O2.ClH/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11;/h2-5H,1H3,(H4,10,11,12);1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

Methyl 4-carbamimidamidobenzoate hydrochloride is a powder . It has a melting point of 252-253 degrees .Applications De Recherche Scientifique

- Application : Methyl 4-carbamimidamidobenzoate hydrochloride has been investigated as a potential corrosion inhibitor. Researchers study its effectiveness in preventing metal corrosion in aggressive environments such as seawater or acidic solutions .

- Application : Scientists explore the biological effects of methyl 4-carbamimidamidobenzoate hydrochloride. It may have applications in drug discovery, as well as antimicrobial or antiviral agents. Further studies are needed to understand its mechanisms of action .

- Application : Researchers investigate the use of this compound in synthetic chemistry. It may participate in amidine formation, cyclization reactions, or other transformations. Its unique structure could lead to novel catalytic applications .

- Application : Methyl 4-carbamimidamidobenzoate hydrochloride might find use in modifying surfaces or coatings. Its guanidine functionality could enhance adhesion, hydrophobicity, or other surface characteristics .

- Application : Theoretical calculations explore the electronic structure, charge distribution, and stability of this compound. Quantum mechanical simulations provide insights into its behavior and interactions with other molecules .

- Application : Researchers investigate whether methyl 4-carbamimidamidobenzoate hydrochloride can be used as a selective reagent or probe for detecting specific analytes. Its unique properties may enable sensitive detection methods .

Corrosion Inhibition Studies

Biological and Medicinal Research

Organic Synthesis and Catalysis

Material Science and Surface Modification

Quantum Theoretical Studies

Analytical Chemistry and Detection Methods

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Orientations Futures

While specific future directions for methyl 4-carbamimidamidobenzoate hydrochloride are not mentioned in the search results, it’s worth noting that similar compounds are being explored for their potential in various applications. For instance, benzimidazole compounds are being investigated for their role as corrosion inhibitors . Additionally, biocatalysis is becoming a key tool in the synthesis of complex molecules, including drug intermediates . This could potentially open up new avenues for the use of compounds like methyl 4-carbamimidamidobenzoate hydrochloride in the future.

Propriétés

IUPAC Name |

methyl 4-(diaminomethylideneamino)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11;/h2-5H,1H3,(H4,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWBLVFGECGROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=C(N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-carbamimidamidobenzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)

![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)

![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)

![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)